

E7130: A Novel Microtubule Dynamics Inhibitor with Tumor Microenvironment-Modulating Activity

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Compound of Interest		
Compound Name:	E7130	
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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

E7130 is a synthetically accessible analog of the complex marine natural product halichondrin B. It is a potent microtubule dynamics inhibitor with a dual mechanism of action that uniquely combines direct cytotoxic effects on cancer cells with modulation of the tumor microenvironment (TME). Preclinical studies have demonstrated that E7130 not only exhibits sub-nanomolar antiproliferative activity against various cancer cell lines but also favorably alters the TME by reducing cancer-associated fibroblasts (CAFs) and promoting tumor vasculature remodeling. These effects are mediated, in part, through the inhibition of the PI3K/AKT/mTOR signaling pathway in CAFs. A first-in-human Phase I clinical trial in patients with advanced solid tumors has established the maximum tolerated dose and characterized the safety profile of E7130. This document provides a comprehensive technical overview of E7130, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Introduction

The quest for novel oncology therapeutics has led to the exploration of complex natural products with potent anticancer activities. Halichondrin B, a polyether macrolide isolated from the marine sponge Halichondria okadai, demonstrated remarkable antitumor effects in



preclinical models.[1] However, its limited natural abundance and complex structure hindered its clinical development. **E7130**, a synthetic analog of halichondrin B, was developed to overcome these limitations.[2][3] Through a landmark achievement in total synthesis, sufficient quantities of **E7130** have been produced to enable comprehensive preclinical evaluation and entry into clinical trials.[3][4]

E7130's primary mechanism of action is the inhibition of microtubule dynamics, a validated target in oncology.[2] However, it is further distinguished by its ability to modulate the TME, a critical factor in tumor progression, metastasis, and drug resistance.[3][5] Specifically, **E7130** has been shown to suppress the differentiation of cancer-associated fibroblasts and remodel the tumor vasculature, thereby potentially enhancing the efficacy of co-administered therapies. [2][5]

Mechanism of Action

E7130 exerts its anticancer effects through a dual mechanism:

- Inhibition of Microtubule Dynamics: **E7130** binds to tubulin and disrupts microtubule polymerization.[2] This interference with the microtubule network leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells.[6]
- Modulation of the Tumor Microenvironment:
 - Suppression of Cancer-Associated Fibroblasts (CAFs): E7130 inhibits the TGF-β-induced transdifferentiation of fibroblasts into myofibroblasts (a key CAF phenotype characterized by α-smooth muscle actin (α-SMA) expression).[2][7] This effect is mediated by the disruption of the microtubule network in fibroblasts, which in turn deactivates the PI3K/AKT/mTOR signaling pathway.[7]
 - Tumor Vasculature Remodeling: E7130 has been observed to increase the density of
 CD31-positive intratumoral microvessels, suggesting a role in normalizing the tumor
 vasculature.[2][8] This can improve the delivery and efficacy of other anticancer agents.[5]

Preclinical Data In Vitro Activity



E7130 demonstrates potent antiproliferative activity against a range of human cancer cell lines with IC50 values in the sub-nanomolar range.

Cell Line	Cancer Type	IC50 (nM)
KPL-4	Breast Cancer	0.01 - 0.1
OSC-19	Head and Neck Squamous Cell Carcinoma	0.01 - 0.1
FaDu	Pharyngeal Squamous Cell Carcinoma	0.01 - 0.1
HSC-2	Oral Squamous Cell Carcinoma	0.01 - 0.1

Table 1: In vitro antiproliferative activity of **E7130** in various cancer cell lines.[2]

In Vivo Activity

In preclinical xenograft models, **E7130** has demonstrated significant antitumor activity, both as a single agent and in combination with other therapies.

Animal Model	Cancer Type	Treatment	Key Findings
BALB/c mice with HSC-2 xenografts	Head and Neck Squamous Cell Carcinoma	E7130 (45-180 μg/kg, i.v.) + Cetuximab (CTX)	Increased intratumoral microvessel density (MVD), enhanced delivery of CTX, and resulted in tumor regression.[5]
BALB/c mice with FaDu xenografts	Pharyngeal Squamous Cell Carcinoma	E7130 (45-180 μg/kg, i.v.) + Cetuximab (CTX)	Reduced α-SMA- positive CAFs and modulated fibroblast phenotypes.[5]

Table 2: Summary of in vivo efficacy of **E7130** in mouse xenograft models.



Clinical Data

A first-in-human, open-label, dose-escalation Phase I study of **E7130** was conducted in Japanese patients with advanced solid tumors (NCT03444701).[9]

Parameter	Value	
Dosing Regimens	Day 1 of a 21-day cycle (Q3W) or Days 1 and 15 of a 28-day cycle (Q2W)	
Maximum Tolerated Dose (MTD)	480 μg/m² Q3W and 300 μg/m² Q2W	
Most Common Treatment-Emergent Adverse Event (TEAE)	Leukopenia (78.6%)	
Grade 3-4 TEAEs	93.3% (Q3W group) and 86.2% (Q2W group)	

Table 3: Summary of Phase I clinical trial results for **E7130**.[9]

No treatment-related deaths were reported, and no patients discontinued the study due to a TEAE.[9] The 480 μ g/m² Q3W dose was selected for the dose-expansion part of the study based on dose-dependent changes in plasma biomarkers such as vascular endothelial growth factor 3 and matrix metallopeptidase 9.[9]

Experimental ProtocolsIn Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **E7130** against various cancer cell lines.

Methodology:

- Cancer cell lines (KPL-4, OSC-19, FaDu, HSC-2) are cultured in appropriate media and conditions.
- Cells are seeded in 96-well plates and allowed to adhere overnight.
- Cells are treated with a serial dilution of E7130 for 72 hours.



- Cell viability is assessed using a commercial colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo®).
- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

In Vitro CAF Differentiation Assay

Objective: To evaluate the effect of **E7130** on TGF-β-induced myofibroblast differentiation.

Methodology:

- Normal human fibroblasts (e.g., BJ cells) are cultured.
- Fibroblasts are treated with TGF-β (e.g., 1 ng/mL) in the presence or absence of E7130 (e.g., 0.15 nM) for 72 hours.
- · Cells are fixed and permeabilized.
- Immunofluorescence staining is performed for α-SMA.
- The expression and organization of α-SMA are visualized and quantified by fluorescence microscopy.

Western Blot Analysis of PI3K/AKT/mTOR Pathway

Objective: To determine the effect of **E7130** on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway in fibroblasts.

Methodology:

- Fibroblasts are treated as described in the CAF differentiation assay.
- Cell lysates are prepared, and protein concentrations are determined.
- Proteins are separated by SDS-PAGE and transferred to a membrane.
- The membrane is probed with primary antibodies against total and phosphorylated forms of AKT and S6 ribosomal protein.



 Protein bands are detected using chemiluminescence, and the relative phosphorylation levels are quantified.

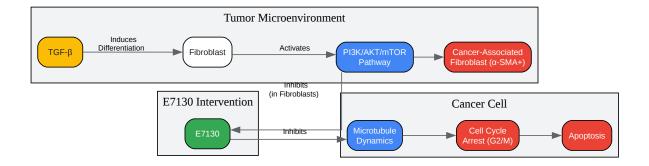
In Vivo Orthotopic Xenograft Model

Objective: To assess the antitumor efficacy and TME-modulating effects of **E7130** in a relevant animal model.

Methodology:

- Human head and neck squamous cell carcinoma cells (e.g., HSC-2) are implanted into the tongues of immunodeficient mice (e.g., BALB/c nude).
- Once tumors are established, mice are randomized into treatment groups.
- **E7130** is administered intravenously at various doses (e.g., 45-180 μ g/kg), alone or in combination with other agents like cetuximab.
- Tumor growth is monitored over time by caliper measurements.
- At the end of the study, tumors are excised, fixed, and embedded in paraffin.
- Immunohistochemical analysis is performed on tumor sections using antibodies against CD31 (for microvessel density) and α-SMA (for CAFs).

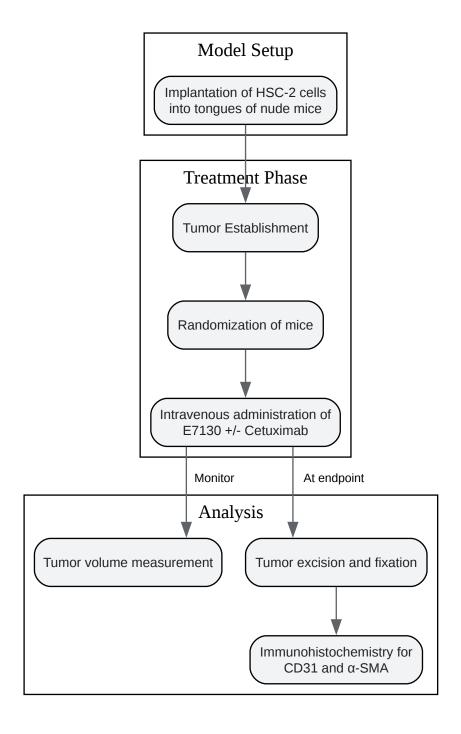
Visualizations





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Caption: Signaling pathway of **E7130**'s dual mechanism of action.



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Caption: Experimental workflow for the in vivo orthotopic xenograft model.



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